

Physical and chemical properties of 2-(2-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)pyrrolidine

Cat. No.: B011805

[Get Quote](#)

An In-depth Technical Guide to 2-(2-Methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound **2-(2-Methoxyphenyl)pyrrolidine**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information on closely related analogs to provide a broader context for researchers.

Chemical Identity and Physical Properties

2-(2-Methoxyphenyl)pyrrolidine, also known as 2-(o-anisyl)pyrrolidine, is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-methoxyphenyl group. Its chemical structure consists of a saturated five-membered nitrogen-containing ring attached to a benzene ring bearing a methoxy group at the ortho position.

Table 1: Physical and Chemical Properties of **2-(2-Methoxyphenyl)pyrrolidine** and Related Compounds

Property	2-(2-Methoxyphenyl)pyrrolidine	2-(3-Methoxyphenyl)pyrrolidine (Isomer)	2-(4-Methoxyphenyl)pyrrolidine (Isomer)	2-(4-Methoxyphenyl)pyrrolidine HCl
Molecular Formula	C ₁₁ H ₁₅ NO[1]	C ₁₁ H ₁₅ NO[2]	C ₁₁ H ₁₅ NO[3]	C ₁₁ H ₁₆ CINO[4]
Molecular Weight	177.24 g/mol [1]	177.24 g/mol [2]	177.24 g/mol [3]	213.7 g/mol [4]
CAS Number	119952-63-3	103861-77-4[2]	74190-66-2[3]	1049740-97-7[4]
Appearance	Not specified	Not specified	Not specified	White crystalline powder[4]
Melting Point	Not available	Not available	Not available	175-178 °C[4]
Boiling Point	Not available	280 °C (predicted)[2]	Not available	Not available
Density	Not available	1.024 g/cm ³ (predicted)[2]	Not available	Not available
Solubility	Not specified	Not specified	Not specified	Moderate aqueous solubility[4]
pKa	Not available	Not available	Not available	Not available
logP (predicted)	1.8[1]	Not available	1.8[3]	~1.8[4]

Note: Data for isomers and salts are provided for comparative purposes. "Not available" indicates that experimental data was not found in the searched literature. Predicted values are based on computational models.

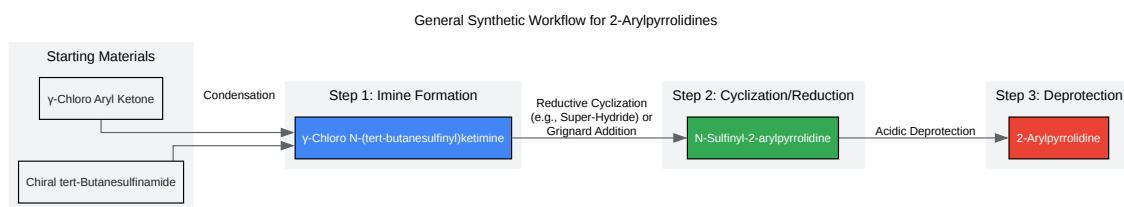
Spectroscopic Data

Detailed experimental spectroscopic data for **2-(2-Methoxyphenyl)pyrrolidine** is not readily available. However, predicted mass spectrometry data has been reported.

Table 2: Predicted Mass Spectrometry Data for **2-(2-Methoxyphenyl)pyrrolidine**

Adduct	m/z	Predicted Collision Cross Section (Å ²)
[M+H] ⁺	178.12265	139.0
[M+Na] ⁺	200.10459	145.3
[M-H] ⁻	176.10809	142.6
[M+NH ₄] ⁺	195.14919	158.7
[M+K] ⁺	216.07853	142.3
[M+H-H ₂ O] ⁺	160.11263	132.0
[M+HCOO] ⁻	222.11357	159.7
[M+CH ₃ COO] ⁻	236.12922	176.8
[M+Na-2H] ⁻	198.09004	142.9
[M] ⁺	177.11482	135.4
[M] ⁻	177.11592	135.4

Data sourced from


PubChemLite.[\[1\]](#)

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-(2-Methoxyphenyl)pyrrolidine** was not found, general methods for the asymmetric synthesis of 2-arylpyrrolidines have been described in the literature. These methods can likely be adapted for the synthesis of the target compound.

One such approach involves the enantioselective reductive cyclization of γ -chloro N-(tert-butanethiofuryl)ketimines. This method, upon treatment with a reducing agent like superbogus, followed by acid deprotection, yields (S)- and (R)-2-arylpyrrolidines with high enantiomeric excess^[5]. Another general and efficient method for preparing both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines involves the highly diastereoselective addition of various Grignard reagents to a chiral γ -chlorinated N-tert-butanethiofuryl imine^{[1][4]}.

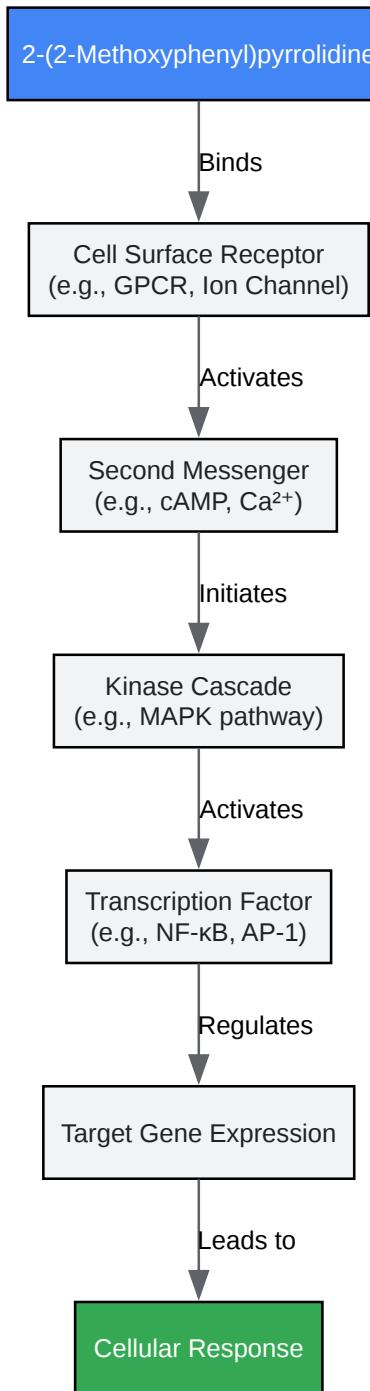
A logical workflow for the synthesis of **2-(2-Methoxyphenyl)pyrrolidine** based on these general methods is outlined below.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 2-arylpiperidines.

Potential Biological Activity and Signaling Pathways

Specific pharmacological studies on **2-(2-Methoxyphenyl)pyrrolidine** are scarce in the reviewed literature. However, the piperidine scaffold is a common motif in many biologically active compounds, and derivatives have been explored for a wide range of therapeutic applications.


The broader class of arylcyclohexylamines, which share some structural similarities, are known to interact with various central nervous system targets, including NMDA receptors, dopamine transporters, and opioid receptors. These interactions can lead to anesthetic, analgesic, and stimulant effects[6].

Furthermore, various substituted piperidines have been investigated for their potential to modulate signaling pathways involved in inflammation and cellular stress responses. For instance, some piperidine derivatives have been shown to inhibit Toll-like receptor (TLR)

signaling pathways, which play a crucial role in the innate immune system. Other related compounds have been found to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses.

The potential for **2-(2-Methoxyphenyl)pyrrolidine** to interact with these or other signaling pathways remains an area for future investigation. A conceptual diagram illustrating a potential, though unconfirmed, interaction with a generic signaling pathway is presented below.

Hypothetical Signaling Pathway Interaction

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway interaction.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **2-(2-Methoxyphenyl)pyrrolidine** are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of 2-arylpiperidines, such as those mentioned in Section 3.

General Experimental Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and purification.

Purification would likely involve standard techniques such as column chromatography on silica gel. Characterization would then be carried out using a suite of analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the final product.

Conclusion

2-(2-Methoxyphenyl)pyrrolidine is a compound of interest with potential applications in medicinal chemistry and drug development, given the prevalence of the pyrrolidine scaffold in bioactive molecules. However, there is a notable lack of comprehensive experimental data regarding its physical, chemical, and pharmacological properties. This guide has compiled the available information, including predicted data and knowledge from related compounds, to serve as a foundational resource for researchers. Further experimental investigation is required to fully characterize this compound and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-(2-methoxyphenyl)pyrrolidine (C₁₁H₁₅NO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(3-Methoxyphenyl)pyrrolidine | C₁₁H₁₅NO - BuyersGuideChem [buyersguidechem.com]
- 3. 2-(4-Methoxyphenyl)pyrrolidine | C₁₁H₁₅NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-methoxyphenyl)pyrrolidine hydrochloride; CAS No.: 1049740-97-7 [chemshuttle.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(2-Methoxyphenyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011805#physical-and-chemical-properties-of-2-(2-methoxyphenyl)pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com